molecular formula C20H18O5 B2477332 (Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858766-20-8

(Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No. B2477332
CAS RN: 858766-20-8
M. Wt: 338.359
InChI Key: MDSDXUISUNIKFL-ZDLGFXPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, also known as IBODA, is a synthetic compound that has shown potential in various scientific research applications. IBODA is a complex molecule with a unique structure that makes it a promising candidate for further study.

Scientific Research Applications

Chemoselective Synthesis

(Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate and its derivatives have been utilized in chemoselective synthesis processes. For instance, studies have explored the oxidation reactions of derivatives of dihydroxyindeno[1,2-b]benzofuran-10-one, leading to the formation of compounds such as 3H,3’H-spiro[benzofuran-2,1′-isobenzofuran]-3,3′-dione derivatives and 2-(2-(Methoxycarbonyl)-3-oxo-2,3-dihydrobenzofuran-2-yl)benzoic acids under specific conditions (Firoozi, Roshan, & Mohammadizadeh, 2018).

Crystal Structure Analysis

The compound's crystal structure has been investigated, revealing interesting features such as intermolecular π–π interactions and C—H⋯π and weak intermolecular C—H⋯O interactions, which are crucial in understanding its chemical behavior and potential applications in various fields, including material science and pharmaceuticals (Choi, Seo, Son, & Lee, 2008).

Solid Form Selection in Pharmaceutical Compounds

The compound's derivatives have been used in the solid form selection process for zwitterionic pharmaceutical compounds, demonstrating the importance of such compounds in the development and optimization of pharmaceutical formulations (Kojima et al., 2008).

Organic Synthesis and Functionalization

(Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate has been used as a key component in the synthesis of complex organic structures, demonstrating its versatility and importance in organic synthesis and functionalization (Song, David, & Murray, 2015).

Molecular Docking and Drug Design

The compound and its derivatives have been involved in molecular docking studies, which are crucial for drug design and understanding the interaction of potential drugs with their targets. Such studies contribute significantly to the field of medicinal chemistry and drug development (Silaichev, Aliev, & Maslivets, 2009).

properties

IUPAC Name

propan-2-yl 2-[[(2Z)-2-benzylidene-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-13(2)24-19(21)12-23-15-8-9-16-17(11-15)25-18(20(16)22)10-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSDXUISUNIKFL-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-isopropyl 2-((2-benzylidene-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.